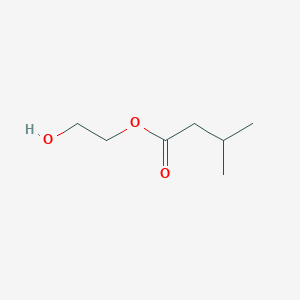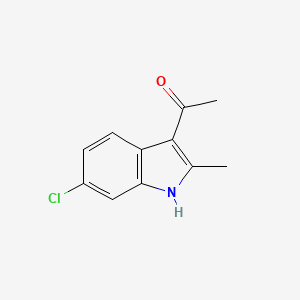![molecular formula C8H16ClNO B13474685 {4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13474685.png)
{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is a bicyclic structure that includes a nitrogen atom, making it part of the azabicyclo family. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . Another method involves the intramolecular chloride displacement using potassium tert-butoxide at 65°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would include optimizing reaction conditions and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of halogenated compounds.
Scientific Research Applications
{4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for {4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure allows it to form hydrogen bonds and interact with various enzymes and proteins. This interaction can modulate the activity of these biological molecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets {4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride apart from similar compounds is its unique combination of an ethyl group and a nitrogen atom within the bicyclic structure. This configuration provides distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
Molecular Formula |
C8H16ClNO |
|---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7-3-8(4-7,6-10)9-5-7;/h9-10H,2-6H2,1H3;1H |
InChI Key |
JPVYXKZALJNONN-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC(C1)(NC2)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride](/img/structure/B13474620.png)
![Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride](/img/structure/B13474622.png)
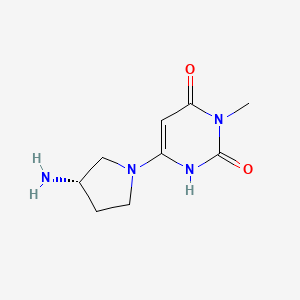
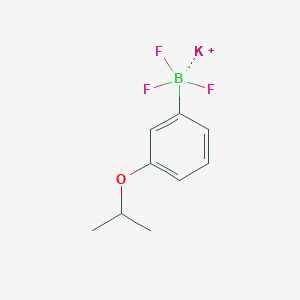
![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine](/img/structure/B13474638.png)
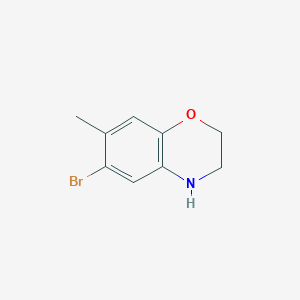
![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane](/img/structure/B13474646.png)
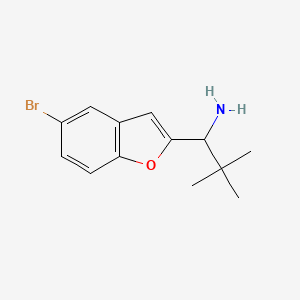
![1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride](/img/structure/B13474654.png)
